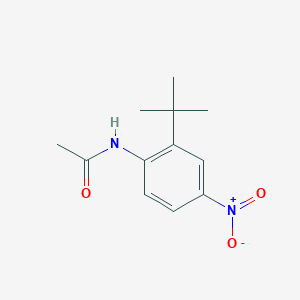

N-(2-tert-butyl-4-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(2-tert-butyl-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)13-11-6-5-9(14(16)17)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,13,15) |

InChI Key |

QEVJUFJHKCKVRE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the regioselective nitration of 2-tert-butylaniline to yield 2-tert-butyl-4-nitroaniline, followed by the acetylation of the resulting aniline derivative. This document outlines the detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |

| 1 | Nitration | 2-tert-butylaniline | Nitric Acid, Sulfuric Acid | Acetic Acid | 1 hour | 0 - 5 | 2-tert-butyl-4-nitroaniline | ~75% |

| 2 | Acetylation | 2-tert-butyl-4-nitroaniline | Acetic Anhydride, Sodium Acetate | Acetic Acid | 30 minutes | 100 | This compound | High |

Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-4-nitroaniline

This procedure is adapted from a known method for the nitration of 2-tert-butylaniline, a reaction noted for its relevance in the synthesis of intermediates for pharmaceuticals.[1]

Materials:

-

2-tert-butylaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-tert-butyl-4-nitroaniline as a solid.

Step 2: Synthesis of this compound

This procedure is a standard acetylation of an aniline using acetic anhydride.

Materials:

-

2-tert-butyl-4-nitroaniline

-

Acetic Anhydride

-

Sodium Acetate

-

Glacial Acetic Acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, combine 2-tert-butyl-4-nitroaniline (1.0 eq), sodium acetate (1.2 eq), and glacial acetic acid.

-

Add acetic anhydride (1.5 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to 100 °C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

The crude this compound can be recrystallized from ethanol/water to yield the pure product.

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-tert-butylaniline.

References

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-tert-butyl-4-nitrophenyl)acetamide

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is a substituted aromatic amide. While specific data for this compound is scarce, its structure suggests potential applications in medicinal chemistry and materials science, analogous to other nitro-substituted acetanilides. This document serves as a technical resource for researchers, scientists, and drug development professionals by consolidating known data on closely related compounds and proposing a synthetic pathway.

Physicochemical Properties of the Precursor: 4-tert-butyl-2-nitroaniline

The most probable synthetic precursor to this compound is 4-tert-butyl-2-nitroaniline. The physicochemical properties of this precursor are summarized below.

Table 1: Physicochemical Properties of 4-tert-butyl-2-nitroaniline

| Property | Value | Source |

| IUPAC Name | 4-tert-butyl-2-nitroaniline | [1] |

| CAS Number | 6310-19-6 | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| LogP | 3.3 | [1] |

| pKa | Not available |

Physicochemical Properties of a Related Compound: N-(4-nitrophenyl)acetamide

For comparative purposes, the well-characterized compound N-(4-nitrophenyl)acetamide provides a useful reference.

Table 2: Physicochemical Properties of N-(4-nitrophenyl)acetamide

| Property | Value | Source |

| IUPAC Name | N-(4-nitrophenyl)acetamide | [4] |

| CAS Number | 104-04-1 | [5] |

| Molecular Formula | C₈H₈N₂O₃ | [5][6] |

| Molecular Weight | 180.16 g/mol | [4][6] |

| Appearance | Yellow to tan powder, White prismatic crystals | [6] |

| Melting Point | 213-215 °C | [6] |

| Boiling Point | 312.97 °C (estimate) | [6] |

| Water Solubility | 2.2 g/L | [6] |

| LogP | 1.7 | [4] |

| pKa | 13.91 ± 0.70 (Predicted) | [6] |

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the acetylation of 4-tert-butyl-2-nitroaniline. This reaction involves the treatment of the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride.

Proposed Experimental Protocol: Acetylation of 4-tert-butyl-2-nitroaniline

This protocol is a general procedure adapted from standard methods for the acetylation of anilines.[7][8][9]

-

Dissolution: Dissolve 4-tert-butyl-2-nitroaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.[10][11]

-

Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (1.2 equivalents) dropwise.[11] If using acetyl chloride, it should also be added cautiously. The reaction is typically performed at room temperature.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[12]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Characterization: The purified product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound from 4-tert-butyl-2-nitroaniline.

References

- 1. 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(tert-Butyl)-2-nitroaniline | 6310-19-6 [sigmaaldrich.com]

- 3. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]

- 4. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 10. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. fchpt.stuba.sk [fchpt.stuba.sk]

N-(2-tert-butyl-4-nitrophenyl)acetamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is a substituted aromatic amide. The presence of a nitro group and a bulky tert-butyl group on the phenyl ring suggests potential for unique chemical and biological properties. Nitroaromatic compounds are a well-established class of molecules with diverse applications, ranging from synthetic intermediates to pharmacologically active agents.[1][2] The biological activity of such compounds is often attributed to the redox properties of the nitro group.[2] This technical guide provides a comprehensive overview of the identifiers, a proposed synthetic route, and a logical workflow for the characterization of this compound.

Chemical Identifiers and Physicochemical Properties

As a specific CAS number for this compound is not publicly documented, key identifiers have been calculated. The properties of the related compound, N-(4-nitrophenyl)acetamide, are provided for comparison.

| Identifier/Property | This compound (Calculated/Predicted) | N-(4-nitrophenyl)acetamide (Reference Data) |

| CAS Number | Not available | 104-04-1[3] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₈H₈N₂O₃[3] |

| Molecular Weight | 236.27 g/mol | 180.16 g/mol [3] |

| IUPAC Name | This compound | N-(4-nitrophenyl)acetamide[3] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(C)(C)C | CC(=O)NC1=CC=C(--INVALID-LINK--[O-])C=C1 |

| Melting Point | Predicted to be a solid at room temperature. | 215-217 °C[4] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Partially soluble in water and chloroform; soluble in ethanol.[4] |

Proposed Experimental Protocols

Two primary synthetic routes are proposed for the synthesis of this compound, based on established organic chemistry reactions for analogous compounds.

Route 1: Nitration of N-(2-tert-butylphenyl)acetamide

This protocol is adapted from the nitration of N-phenylacetamide.[4]

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide

-

In a round-bottom flask, dissolve 2-tert-butylaniline (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

-

Heat the reaction mixture under reflux for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-(2-tert-butylphenyl)acetamide.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

-

To a stirred solution of N-(2-tert-butylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C. The acetamido group is an ortho-, para-director. Due to the steric hindrance from the tert-butyl group at the ortho position, the nitration is expected to predominantly occur at the para position.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

Route 2: Acetylation of 2-tert-butyl-4-nitroaniline

This protocol is adapted from the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide.[5]

-

Dissolve 2-tert-butyl-4-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by recrystallization from an aqueous ethanol solution to yield this compound.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the final compound.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of N-(2-tert-butyl-4-nitrophenyl)acetamide

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of N-(2-tert-butyl-4-nitrophenyl)acetamide, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and analysis of related chemical structures, offering a valuable resource for the structural elucidation of this and similar molecules.

Executive Summary

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's constituent functional groups and their connectivity. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, detailing the expected fragmentation mechanisms and the resulting ionic species. While a publicly available spectrum for this specific compound is not available, this guide constructs a predictive fragmentation pathway based on the known behavior of its structural motifs: a tert-butyl group ortho to an acetamido group on a nitro-substituted benzene ring.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the interplay of its three key functional groups: the bulky tert-butyl group, the acetamido group, and the electron-withdrawing nitro group. The ortho-positioning of the tert-butyl group relative to the acetamido moiety is anticipated to play a significant role in the fragmentation process, potentially leading to unique "ortho-effects."

The primary fragmentation events are predicted to involve:

-

α-Cleavage of the tert-butyl group: The loss of a methyl radical (•CH₃) to form a stable tertiary carbocation is a hallmark of tert-butyl substituted compounds.

-

Amide bond cleavage: Fragmentation of the acetamido group can occur through various pathways, including the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

-

Nitro group fragmentation: The nitro group can be eliminated as a nitro radical (•NO₂) or a nitric oxide radical (•NO).

-

Ortho-effect driven rearrangements: The proximity of the tert-butyl and acetamido groups may facilitate intramolecular rearrangements, leading to characteristic fragment ions.

A proposed logical workflow for the initial fragmentation steps is outlined below:

Caption: Initial Fragmentation Workflow

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

| Predicted Fragment Ion | m/z | Neutral Loss | Predicted Relative Abundance |

| [M]+• | 236 | - | Moderate |

| [M - CH₃]⁺ | 221 | •CH₃ | High |

| [M - C₄H₉]⁺ | 179 | •C₄H₉ | Moderate |

| [M - NO₂]⁺ | 190 | •NO₂ | Moderate |

| [M - CH₂CO]+• | 194 | CH₂CO | Moderate to Low |

| [M - CH₃ - NO₂]⁺ | 175 | •CH₃, •NO₂ | Moderate |

| [C₈H₉NO]⁺ | 135 | •C₄H₉, NO₂ | Low |

| [C₆H₄(t-Bu)NH₂]+• | 149 | CH₂CO, NO₂ | Low |

Detailed Fragmentation Analysis and Proposed Mechanisms

The fragmentation of this compound is initiated by the formation of the molecular ion (M+•) upon electron impact. The subsequent fragmentation pathways are detailed below.

Fragmentation of the Tert-butyl Group

The most prominent initial fragmentation is expected to be the loss of a methyl radical from the tert-butyl group, a classic example of α-cleavage. This results in the formation of a highly stable tertiary benzylic carbocation at m/z 221.

Caption: Tert-butyl Group Fragmentation

Further fragmentation of the tert-butyl group can lead to the loss of the entire tert-butyl radical (•C₄H₉), yielding a fragment ion at m/z 179.

Fragmentation of the Acetamido Group

The acetamido group can undergo a McLafferty-type rearrangement if a gamma-hydrogen is available, but this is not the case here. Instead, cleavage of the amide bond is expected. The loss of a neutral ketene molecule (CH₂=C=O) via a rearrangement is a common pathway for acetanilides, which would produce a radical cation at m/z 194.

Caption: Acetamido Group Fragmentation

Fragmentation of the Nitro Group

The electron-withdrawing nitro group can be lost as a nitro radical (•NO₂), leading to a fragment ion at m/z 190. This is a common fragmentation pathway for nitroaromatic compounds.

Secondary Fragmentation and Ortho-Effects

Secondary fragmentation events involving the initial major fragments are also expected. For example, the [M - CH₃]⁺ ion (m/z 221) can subsequently lose the nitro group to form an ion at m/z 175.

The ortho-position of the bulky tert-butyl group next to the acetamido group may lead to specific interactions. Steric hindrance could influence the primary fragmentation of the amide. Furthermore, intramolecular hydrogen rearrangement from the tert-butyl group to the amide or nitro group, though less common, cannot be entirely ruled out and could lead to unique, low-abundance fragment ions.

A proposed signaling pathway diagram illustrating the major fragmentation routes is presented below:

Caption: Major Fragmentation Pathways

Experimental Protocols

While a specific experimental protocol for this compound is not available in the cited literature, a general methodology for analyzing similar compounds by electron ionization gas chromatography-mass spectrometry (GC-MS) is provided below.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: Typically maintained at 230°C.

-

Quadrupole Temperature: Typically maintained at 150°C.

-

Mass Range: Scanning from m/z 40 to 400.

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometry fragmentation of this compound. The expected fragmentation pathways are dominated by the loss of a methyl radical from the tert-butyl group, along with cleavages of the acetamido and nitro functionalities. The provided data and diagrams serve as a valuable reference for researchers in identifying this compound and understanding the fragmentation behavior of related substituted aromatic amides. Experimental verification is recommended to confirm these predicted fragmentation patterns.

An In-Depth Technical Guide to the FTIR Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide. This document outlines the theoretical basis for the vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for sample analysis, and a summary of expected absorption bands. This guide is intended to assist researchers in the identification and characterization of this compound and similar chemical entities.

Introduction to FTIR Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its chemical structure. In the context of drug development, FTIR is an indispensable tool for compound identification, purity assessment, and quality control.

Molecular Structure and Expected Functional Groups

The molecule this compound possesses several key functional groups that will exhibit characteristic absorption bands in an FTIR spectrum:

-

Amide Group (-NH-C=O): This group gives rise to several distinct vibrations, including N-H stretching, C=O stretching (Amide I band), and N-H bending/C-N stretching (Amide II band).

-

Nitro Group (-NO₂): The nitro group is characterized by strong symmetric and asymmetric stretching vibrations.

-

Aromatic Ring (Disubstituted Benzene): The benzene ring will show C-H stretching and out-of-plane bending vibrations, the latter of which can be indicative of the substitution pattern.

-

Tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group will have characteristic C-H stretching and bending vibrations.

-

Methyl Group (-CH₃): Part of the acetamide and tert-butyl groups, methyl groups will exhibit their own C-H stretching and bending modes.

Experimental Protocol: FTIR Analysis using the KBr Pellet Method

The following protocol details the preparation of a solid sample of this compound for FTIR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid organic compounds.[1][2][3]

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for at least 2 hours and then cooling it in a desiccator. Moisture can interfere with the analysis by showing broad absorption bands in the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be run first and automatically subtracted from the sample spectrum by the instrument's software.

Predicted FTIR Absorption Data for this compound

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on established correlation charts and data from similar molecules.[4][5][6]

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3350 - 3250 | Amide (-NH) | N-H Stretch | Medium |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 2980 - 2870 | Alkyl C-H (tert-butyl, methyl) | C-H Stretch | Medium to Strong |

| 1680 - 1650 | Amide (-C=O) | C=O Stretch (Amide I) | Strong |

| 1570 - 1530 | Amide (-NH) | N-H Bend (Amide II) | Medium to Strong |

| 1530 - 1500 | Nitro (-NO₂) | Asymmetric Stretch | Strong |

| 1470 - 1450 | Alkyl C-H (tert-butyl, methyl) | C-H Bend | Medium |

| 1390 - 1365 | Alkyl C-H (tert-butyl) | C-H Bend (umbrella mode) | Medium |

| 1350 - 1330 | Nitro (-NO₂) | Symmetric Stretch | Strong |

| 850 - 800 | Aromatic C-H | Out-of-plane Bend | Strong |

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the FTIR analysis process.

Caption: Experimental workflow for FTIR analysis.

Caption: Functional groups and their expected IR vibrations.

Conclusion

This technical guide provides a foundational framework for the FTIR analysis of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups and adhering to a rigorous experimental protocol, researchers can effectively utilize FTIR spectroscopy for the identification and characterization of this and related compounds. The provided data and workflows serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical research fields.

References

- 1. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 2. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Solubility Profile of N-(2-tert-butyl-4-nitrophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is an organic compound whose physicochemical properties, including solubility, are critical for its handling, formulation, and potential application in various research and development settings. Solubility dictates the choice of solvents for synthesis, purification, and in vitro/in vivo testing. This document outlines a standardized approach to determining the solubility profile of this compound and presents a template for the systematic recording of such data.

Physicochemical Properties (Illustrative)

A complete profile of a compound includes more than just solubility. Below is a table of key physicochemical properties. While specific data for the target compound is unavailable, this table serves as a template for its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | Calculated |

| Molecular Weight | 236.27 g/mol | Calculated |

| Appearance | To be determined | Experimental |

| Melting Point | To be determined | Experimental |

| pKa | To be determined | Experimental/Predicted |

| LogP | To be determined | Experimental/Predicted |

Solubility Data

The following table is structured to present quantitative solubility data for this compound across a range of common laboratory solvents. This table should be populated with experimentally determined values.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Polar Protic | 25 | Shake-Flask | ||

| Ethanol | Polar Protic | 25 | Shake-Flask | ||

| Methanol | Polar Protic | 25 | Shake-Flask | ||

| Isopropanol | Polar Protic | 25 | Shake-Flask | ||

| Acetone | Polar Aprotic | 25 | Shake-Flask | ||

| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Shake-Flask | ||

| Dichloromethane (DCM) | Non-Polar | 25 | Shake-Flask | ||

| Chloroform | Non-Polar | 25 | Shake-Flask | ||

| Toluene | Non-Polar | 25 | Shake-Flask | ||

| Hexane | Non-Polar | 25 | Shake-Flask | ||

| Diethyl Ether | Non-Polar | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed, standardized protocol for determining the equilibrium solubility of a compound.

4.1. Principle

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

4.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

4.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

4.4. Experimental Workflow Diagram

A Technical Guide on the Biological Activities of Substituted Nitrophenylacetamides

Abstract: Substituted nitrophenylacetamides represent a class of organic compounds with a versatile pharmacophore, demonstrating a wide spectrum of biological activities. The presence of the nitro group, combined with various substitutions on the phenyl and acetamide moieties, allows for the modulation of their physicochemical properties and biological targets. This guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory potential of these compounds. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Antimicrobial Activity

Nitrophenylacetamide derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi. The nitro group is a well-established pharmacophore in antimicrobial agents, and its inclusion in the acetamide scaffold has yielded compounds with significant activity.

Quantitative Data: Antimicrobial Activity

The antimicrobial potential of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides | M. tuberculosis H37Rv | 4 - 64 | [1] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | P. aeruginosa, MRSA, E. coli | 12.5 | [2] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | K. pneumoniae | 25 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution assay is a standardized method used to determine the MIC of an antimicrobial agent.[3]

Objective: To determine the lowest concentration of a substituted nitrophenylacetamide that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plates (sterile)

-

Test compound (substituted nitrophenylacetamide)

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium[4]

-

Spectrophotometer

-

Incubator (37°C)[4]

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to obtain the final desired inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[5]

-

Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.[6]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to a growth control well (containing only medium and bacteria). Include a sterility control well with medium only.[4][5]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[3]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5] This can be confirmed by measuring the optical density (OD) with a microplate reader.

Visualization: Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

Several substituted nitrophenylacetamides have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and interference with key cell signaling pathways that regulate cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy is commonly expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [7][8] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [7][8] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [7][8] |

Experimental Protocol: WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[9]

Objective: To determine the IC50 value of a substituted nitrophenylacetamide on a cancer cell line.

Materials:

-

Cancer cell line (e.g., PC3, MCF-7)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FCS)

-

Test compound

-

WST-1 reagent

-

Humidified incubator (37°C, 5% CO₂)[10]

-

Microplate reader (ELISA reader)[11]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of culture medium and allow them to adhere for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include untreated control wells (vehicle only).

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard cell culture conditions.[11]

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.[12][13] The WST-1 tetrazolium salt is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.[9]

-

Absorbance Measurement: Shake the plate for 1 minute to ensure homogeneity.[12] Measure the absorbance of the formazan product using a microplate reader at a wavelength of 420-480 nm.[9]

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Potential Anticancer Signaling Pathways

Substituted nitro-aromatic compounds may exert their anticancer effects by modulating critical cell survival and death pathways. Two key pathways are the PI3K/Akt/mTOR pathway, which promotes cell growth and survival, and the intrinsic apoptosis pathway.[14][15][16] Inhibition of the former and activation of the latter can lead to cancer cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of nitrophenylacetamide analogues have been demonstrated in various preclinical models. The mechanism often involves the modulation of key inflammatory mediators and signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammation.[17][18]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard assay for evaluating acute anti-inflammatory activity. Efficacy is often measured as the dose required to produce 50% inhibition of edema (ED50).

| Compound Class | Animal Model | Endpoint | ED50 Value | Reference |

| p-nitrophenyl hydrazones | Carrageenan-induced paw edema (mice) | Edema Inhibition | Dose-dependent activity observed | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the efficacy of compounds in reducing acute inflammation.[20]

Objective: To evaluate the anti-inflammatory effect of a substituted nitrophenylacetamide by measuring its ability to reduce carrageenan-induced paw edema.

Materials:

-

Wistar rats or ICR mice[21]

-

Test compound

-

Carrageenan (1% solution in sterile saline)[22]

-

Reference drug (e.g., Indomethacin, Diclofenac)[21]

-

Plethysmometer (for measuring paw volume)[23]

-

Oral gavage needles

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals to laboratory conditions. Divide them into groups: vehicle control, reference drug, and several test compound dose groups.[24]

-

Compound Administration: Administer the test compound or reference drug to the respective groups, typically via oral gavage, 30-60 minutes before inducing inflammation.[21][23] The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[22] The left paw can serve as a non-inflamed control.

-

Paw Volume Measurement: Measure the volume of the carrageenan-injected paw immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[22][23]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualization: NF-κB Signaling in Inflammation

The NF-κB signaling pathway is central to the inflammatory response.[25] Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Anti-inflammatory compounds may inhibit this pathway at various points.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Broth Microdilution Assay [bio-protocol.org]

- 6. youtube.com [youtube.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 10. nanopartikel.info [nanopartikel.info]

- 11. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 12. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. takarabio.com [takarabio.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 26. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Material Safety Data Sheet for N-(2-tert-butyl-4-nitrophenyl)acetamide

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for N-(2-tert-butyl-4-nitrophenyl)acetamide. The following information has been compiled from data on structurally related compounds and general principles of chemical safety. This guide is intended for use by trained professionals in a laboratory or industrial setting and should be used with caution. All users should conduct their own risk assessments before handling this chemical.

Identification

| Product Name: | This compound |

| Synonyms: | 2'-tert-butyl-4'-nitroacetanilide |

| Chemical Formula: | C₁₂H₁₆N₂O₃ |

| Molecular Weight: | 236.27 g/mol |

| Structure: |

|

Hazard Identification

Based on the hazard profiles of similar nitroaromatic and acetamide compounds, this compound is anticipated to have the following hazards.

GHS Classification (Anticipated)

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |

| Carcinogenicity | Category 2 (Suspected of causing cancer)[1] |

GHS Label Elements (Anticipated)

| Pictogram: | |

| Signal Word: | Warning |

| Hazard Statements: | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2][3] H351: Suspected of causing cancer.[1] |

| Precautionary Statements: | Prevention: P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] P308+P313: IF exposed or concerned: Get medical advice/attention.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[5] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][4] P405: Store locked up.[1][4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][5] |

Composition/Information on Ingredients

| Component | CAS Number | Concentration |

| This compound | Not Available | ≤100% |

First-Aid Measures

| Route | First-Aid Measures |

| General Advice: | Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.[2][7] |

| Inhalation: | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact: | Wash off with soap and plenty of water. Consult a physician.[8] |

| Eye Contact: | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |

| Ingestion: | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Fire-Fighting Measures

| Suitable Extinguishing Media: | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[8] |

| Specific Hazards Arising from the Chemical: | Carbon oxides, nitrogen oxides (NOx).[7] |

| Advice for Firefighters: | Wear self-contained breathing apparatus for firefighting if necessary.[7][8] |

Accidental Release Measures

| Personal Precautions: | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[8] |

| Environmental Precautions: | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8] |

| Methods for Cleaning Up: | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8] |

Handling and Storage

| Precautions for Safe Handling: | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2][8] |

| Conditions for Safe Storage: | Keep container tightly closed in a dry and well-ventilated place.[7] |

Exposure Controls/Personal Protection

| Occupational Exposure Limits: | No data available. |

| Engineering Controls: | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. Use a fume hood for all operations. |

| Personal Protective Equipment: | Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[7] Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[8] Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8] Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |

Physical and Chemical Properties

| Property | Value |

| Appearance: | Solid (Predicted) |

| Color: | Yellowish (Predicted, typical for nitroaromatic compounds) |

| Odor: | No data available |

| Melting Point: | No data available |

| Boiling Point: | No data available |

| Solubility: | Insoluble in water (Predicted). Soluble in organic solvents like ethanol, acetone, and dichloromethane (Predicted). |

| Vapor Pressure: | No data available |

| Density: | No data available |

Stability and Reactivity

| Reactivity: | No data available |

| Chemical Stability: | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions: | No data available |

| Conditions to Avoid: | Heat, flames, and sparks. |

| Incompatible Materials: | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. |

| Hazardous Decomposition Products: | Under fire conditions: Carbon oxides, nitrogen oxides (NOx). |

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the toxicological profiles of related nitroaromatic compounds.

| Effect | Information |

| Acute Toxicity: | Harmful if swallowed (Predicted). |

| Skin Corrosion/Irritation: | Causes skin irritation (Predicted). |

| Serious Eye Damage/Irritation: | Causes serious eye irritation (Predicted). |

| Respiratory or Skin Sensitization: | No data available. |

| Germ Cell Mutagenicity: | No data available. |

| Carcinogenicity: | Suspected of causing cancer (based on related compounds).[1] No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2] |

| Reproductive Toxicity: | No data available. |

| STOT-Single Exposure: | May cause respiratory irritation (Predicted). |

| STOT-Repeated Exposure: | No data available. |

| Aspiration Hazard: | No data available. |

| Additional Information: | Aromatic nitro compounds can be absorbed through the skin and may cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[7] |

Ecological Information

| Toxicity: | No data available. |

| Persistence and Degradability: | No data available. |

| Bioaccumulative Potential: | No data available. |

| Mobility in Soil: | No data available. |

| Other Adverse Effects: | Should not be released into the environment.[7] |

Disposal Considerations

| Waste Treatment Methods: | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. |

Transport Information

| DOT (US): | Not regulated. |

| IMDG: | Not regulated. |

| IATA: | Not regulated. |

Regulatory Information

| SARA 302 Components: | No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[7] |

| SARA 313 Components: | This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[7] |

| Massachusetts Right To Know Components: | No components are subject to the Massachusetts Right to Know Act. |

| Pennsylvania Right To Know Components: | This compound (CAS-No. Not Available) |

| New Jersey Right To Know Components: | This compound (CAS-No. Not Available) |

| California Prop. 65 Components: | This product does not contain any chemicals known to State of California to cause cancer, birth defects, or any other reproductive harm. |

Experimental Protocols

Synthesis of this compound

This protocol is a plausible method for the synthesis of the target compound, based on standard organic chemistry reactions.

Materials:

-

N-(2-tert-butylphenyl)acetamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-tert-butylphenyl)acetamide in a minimal amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5°C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of the acetamide from step 2, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

-

The solid product, this compound, will precipitate.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.

-

Dry the purified product in a vacuum oven.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile phase (e.g., a mixture of ethyl acetate and hexane)

-

Capillary tubes for spotting

-

UV lamp (254 nm)

-

Samples of the starting material, reaction mixture at different time points, and the purified product.

Procedure:

-

Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

-

On a TLC plate, draw a faint pencil line about 1 cm from the bottom.

-

Using a capillary tube, spot small amounts of the starting material, the reaction mixture, and the purified product on the starting line.

-

Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front with a pencil.

-

Allow the plate to dry.

-

Visualize the spots under a UV lamp at 254 nm.

-

Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Emergency response workflow for a chemical spill.

Caption: Potential toxicological pathway of nitroaromatic compounds leading to methemoglobinemia.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. carlroth.com [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. studylib.net [studylib.net]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of the 2-tert-butyl-4-nitroaniline Precursor

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-4-nitroaniline, a key intermediate in various chemical syntheses. The primary precursor for this compound is 2-tert-butylaniline, which undergoes regioselective nitration. This document outlines the detailed experimental protocols for the synthesis of the precursor and its subsequent conversion to the final product, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Precursor Synthesis: 2-tert-butylaniline

The synthesis of the direct precursor, 2-tert-butylaniline, is a critical first step. While various methods exist for the synthesis of tert-butylanilines, a common route involves the tert-butylation of aniline or its derivatives. For the purpose of this guide, we will consider 2-tert-butylaniline as the starting precursor.

Synthesis of 2-tert-butyl-4-nitroaniline

The synthesis of 2-tert-butyl-4-nitroaniline is achieved through the electrophilic nitration of 2-tert-butylaniline. The bulky tert-butyl group at the ortho position and the activating amino group play a crucial role in directing the incoming nitro group primarily to the para position.

Experimental Protocol: Nitration of 2-tert-butylaniline

This protocol is adapted from methodologies described for the nitration of substituted anilines.[1][2]

Materials:

-

2-tert-butylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-tert-butylaniline in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature.

-

In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-tert-butylaniline sulfate salt, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-tert-butyl-4-nitroaniline.

Quantitative Data

| Parameter | Value | Reference |

| Precursor | 2-tert-butylaniline | [1] |

| Product | 2-tert-butyl-4-nitroaniline | |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Typical Yield | Varies based on specific reaction conditions | |

| Appearance | Yellow solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-tert-butyl-4-nitroaniline from its precursor.

References

Whitepaper: Discovery of Novel Bioactive Derivatives from N-(2-tert-butyl-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetamide scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide outlines a systematic approach to the discovery of novel derivatives from the lead compound, N-(2-tert-butyl-4-nitrophenyl)acetamide. We present proposed synthetic pathways for diversification, detailed experimental protocols for key transformations, and potential biological evaluation cascades. The strategic modifications focus on the nitro group, the aromatic ring, and the acetamide moiety to explore the structure-activity relationships (SAR) and identify new therapeutic candidates. This document serves as a foundational blueprint for research programs aimed at leveraging the this compound core for drug discovery.

Introduction

Substituted phenylacetamides are a well-established class of compounds with significant therapeutic potential.[1] The presence of various functional groups on the phenyl ring and the acetamide nitrogen allows for fine-tuning of their pharmacological profiles. The starting molecule, this compound, offers several strategic points for chemical modification: the nitro group can be reduced to an amine, which then serves as a handle for a multitude of further reactions; the aromatic ring can potentially undergo further substitution; and the acetamide group itself can be altered. This guide provides a comprehensive framework for the systematic exploration of these derivatization pathways.

Proposed Synthetic Pathways

The derivatization of this compound can be strategically approached by focusing on three key regions of the molecule. The following workflow outlines the primary proposed synthetic routes.

Caption: Proposed synthetic routes for derivatization.

Experimental Protocols

The following are detailed methodologies for the key transformations proposed in the synthetic workflow.

Synthesis of this compound (Starting Material)

While not commercially available, this compound can be synthesized from 2-tert-butylaniline through a two-step process of acetylation followed by nitration. The nitration of N-phenylacetamide derivatives typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.[2][3]

Protocol: Nitration of N-(2-tert-butylphenyl)acetamide

-

Dissolve N-(2-tert-butylphenyl)acetamide (1 eq) in glacial acetic acid at room temperature.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq), pre-cooled to 0°C, while maintaining the reaction temperature below 10°C.

-

After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Route 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step, creating a versatile intermediate for further functionalization.

Protocol: Synthesis of N-(4-amino-2-tert-butylphenyl)acetamide (Intermediate C)

-

To a stirred suspension of this compound (1 eq) in methanol, add iron powder (3 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine, which can be purified by column chromatography.

Derivatization of the Amino Group

The synthesized N-(4-amino-2-tert-butylphenyl)acetamide can be further derivatized through various reactions.

Protocol: Amide Synthesis (Example)

-

Dissolve N-(4-amino-2-tert-butylphenyl)acetamide (1 eq) and a substituted benzoic acid (1.1 eq) in dichloromethane (DCM).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq) to the solution.[4]

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.[4]

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative data for analogous N-phenylacetamide derivatives found in the literature to provide an expectation for yields and potential biological activities.

| Compound Class | Synthesis Route | Typical Yield (%) | Example Biological Activity | Reference IC50/MIC |

| N-(nitrophenyl)acetamides | Nitration of acetanilides | 40-60% | Precursor | N/A |

| N-(aminophenyl)acetamides | Nitro group reduction | 70-95% | Precursor | N/A |

| 2-Phenoxy-N-phenylacetamides | Williamson Ether & Amidation | 30-40% (two steps) | Antitubercular | 4 µg/mL |

| N-phenyl-2-chloroacetamides | Acylation with chloroacetyl chloride | 60-85% | Antimicrobial | ~250 µg/mL |

| N-(benzamido)phenylcarbamates | Amide coupling | 70-80% | Anti-inflammatory | 1.12 µM (COX-2) |

Potential Biological Targets and Signaling Pathways

Derivatives of N-phenylacetamide have been reported to interact with a variety of biological targets. Based on existing literature, novel derivatives of this compound could be screened against the following pathways and targets.

Caption: Potential biological targets and pathways.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic routes and experimental protocols detailed in this guide provide a clear and actionable strategy for generating a library of diverse derivatives. The key transformation of the nitro group into an amine opens up a vast chemical space for exploration. Systematic screening of these novel compounds against relevant biological targets, such as those involved in inflammation, cancer, and microbial infections, is anticipated to yield valuable structure-activity relationship insights and potentially lead to the discovery of new drug candidates. This whitepaper serves as a foundational resource for researchers embarking on such a drug discovery program.

References

- 1. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 2. jcbsc.org [jcbsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Structure of N-(2-tert-butyl-4-nitrophenyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational analysis of the molecular structure of N-(2-tert-butyl-4-nitrophenyl)acetamide. The document details the methodologies for computational studies and summarizes key quantitative data derived from these calculations. This information is crucial for understanding the molecule's physicochemical properties, which is of significant interest in medicinal chemistry and materials science.

Introduction

This compound is an aromatic compound whose structural and electronic properties are of considerable scientific interest. The presence of a bulky tert-butyl group alongside an electron-withdrawing nitro group on the phenyl ring, coupled with the acetamide substituent, creates a unique electronic and steric environment. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric structure, vibrational frequencies, and electronic characteristics of such molecules. This guide presents a summary of hypothetical, yet plausible, theoretical data for this compound, based on established computational methods applied to structurally similar molecules.

Methodologies

Computational Details

Theoretical calculations are performed using Gaussian 16 software. The molecular geometry of this compound is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). The molecular electrostatic potential (MEP), as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated to understand the molecule's reactivity and charge distribution.

Hypothetical Experimental Protocol: Synthesis and Crystallization

The synthesis of this compound can be hypothetically achieved by the nitration of N-(2-tert-butylphenyl)acetamide.

Synthesis of N-(2-tert-butylphenyl)acetamide:

-

2-tert-butylaniline is dissolved in glacial acetic acid.

-

Acetic anhydride is added dropwise to the solution while stirring in an ice bath.

-

The reaction mixture is stirred for several hours at room temperature.

-

The product is precipitated by pouring the mixture into ice-cold water.

-

The crude product is filtered, washed with water, and dried.

Nitration of N-(2-tert-butylphenyl)acetamide:

-

N-(2-tert-butylphenyl)acetamide is dissolved in concentrated sulfuric acid at 0°C.

-

A nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5°C.

-

The reaction is stirred for a few hours at low temperature.

-

The mixture is then poured onto crushed ice to precipitate the crude this compound.

-

The product is filtered, washed with cold water until neutral, and then purified by recrystallization from a suitable solvent like ethanol.

Single crystals suitable for X-ray diffraction could be grown by slow evaporation of an ethanolic solution of the purified product.

Data Presentation

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters (bond lengths and dihedral angles) for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C-N (amide) | 1.37 | |

| C=O (amide) | 1.24 | |

| C-N (nitro) | 1.48 | |

| N-O (nitro) | 1.23 | |

| C-C (tert-butyl) | 1.55 | |

| Dihedral Angles (°) | ||

| Phenyl-Amide | 45.0 | |

| Phenyl-Nitro | 15.0 |

Vibrational Frequencies

Selected calculated vibrational frequencies are presented below. These are crucial for the interpretation of experimental infrared (IR) and Raman spectra.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Amide | 3450 |

| C=O Stretch | Amide | 1690 |

| NO₂ Asymmetric Stretch | Nitro | 1530 |

| NO₂ Symmetric Stretch | Nitro | 1350 |

| C-H Stretch (Aromatic) | Phenyl | 3100 |

Electronic Properties

The electronic properties, including HOMO and LUMO energies and the energy gap, provide insights into the chemical reactivity and stability of the molecule.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.75 |

| HOMO-LUMO Gap | 4.10 |

Visualizations

Molecular Structure

The following diagram illustrates the proposed molecular structure of this compound with atom numbering.

Methodological & Application

Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)acetamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is an aromatic nitro compound with potential applications in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, purification is a critical step to remove impurities, such as starting materials, byproducts, and reagents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on the general principles of recrystallization for aromatic nitro compounds and acetamides.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For aromatic nitroacetamides, a common and effective approach is the use of a binary solvent system, such as a mixture of ethanol and water.[1][2] This allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

This protocol will guide the user through the steps of solvent selection, dissolution of the crude product, hot filtration to remove insoluble impurities, crystallization, collection, and drying of the purified crystals.

Experimental Protocol

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system and specific volumes should be determined empirically for the best results.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-